methyl 3-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate
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Overview
Description
Methyl 3-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the esterification process to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving inflammation and cancer.
Industry
In industry, this compound can be utilized in the development of new materials with specific properties. Its chemical versatility allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propionate
Uniqueness
Methyl 3-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methoxyphenyl and ester functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
- CAS Number : Not explicitly listed but can be derived from its components.
The structure features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Antioxidant Activity : The presence of the methoxy group on the phenyl ring enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Modulation of Signaling Pathways : Research indicates that compounds with similar structures can influence various signaling pathways, including those related to apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Study on Cell Lines : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited significant growth inhibition with IC50 values in the low micromolar range, indicating potent anticancer activity .
Anti-inflammatory Effects
Another important aspect of this compound is its anti-inflammatory properties:
- In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Data Summary Table
Study Type | Cell Line/Model | Observed Effect | IC50 Value |
---|---|---|---|
Cytotoxicity | MCF-7 | Significant growth inhibition | Low micromolar range |
Cytotoxicity | A549 | Significant growth inhibition | Low micromolar range |
In Vivo | Mouse model | Reduced pro-inflammatory cytokines | N/A |
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
methyl 3-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]propanoate |
InChI |
InChI=1S/C16H19N3O4/c1-19-14(16(21)17-9-8-15(20)23-3)10-13(18-19)11-4-6-12(22-2)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,21) |
InChI Key |
MPEBSDRZJKOGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
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